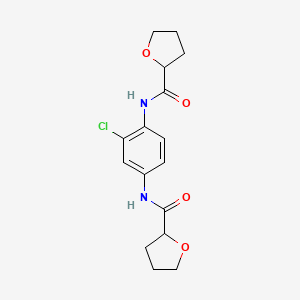![molecular formula C20H10Cl2N2OS B5420385 2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5420385.png)
2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile, also known as BF-168, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BF-168 is a member of the acrylonitrile family and is known for its unique chemical structure, which makes it an attractive candidate for a wide range of research studies.
Mechanism of Action
2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of inflammation, cell proliferation, and viral replication. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. This compound has also been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile is its unique chemical structure, which makes it an attractive candidate for a wide range of research studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile. One potential area of research is the development of novel drug formulations that can enhance the solubility and bioavailability of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile is synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with 2,6-dichlorophenylacetonitrile and 5-(2,6-dichlorophenyl)-2-furan carboxaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified by recrystallization to obtain this compound in its pure form.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of novel drugs.
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2N2OS/c21-14-4-3-5-15(22)19(14)17-9-8-13(25-17)10-12(11-23)20-24-16-6-1-2-7-18(16)26-20/h1-10H/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXOWXVKAOKYGP-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(O3)C4=C(C=CC=C4Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(O3)C4=C(C=CC=C4Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-cyano-2-[5-(4-fluorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5420306.png)
![2-benzyl-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5420313.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B5420318.png)


![2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid](/img/structure/B5420345.png)
![ethyl 2-cyclohexyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5420346.png)
![N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5420359.png)
![6-(4-chlorophenyl)-3-[(3-ethylpiperazin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5420366.png)
![1-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5420368.png)
![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-2-furamide](/img/structure/B5420381.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5420398.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5420408.png)